6-Chloroquinazoline-2,4(1H,3H)-dione 6-Chloroquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1640-60-4
VCID: VC21252020
InChI: InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
SMILES: C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol

6-Chloroquinazoline-2,4(1H,3H)-dione

CAS No.: 1640-60-4

Cat. No.: VC21252020

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloroquinazoline-2,4(1H,3H)-dione - 1640-60-4

Specification

CAS No. 1640-60-4
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
IUPAC Name 6-chloro-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Standard InChI Key IGWJEWGQUFOVDP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2
Canonical SMILES C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2

Introduction

Physical and Chemical Properties

Basic Chemical Identity

6-Chloroquinazoline-2,4(1H,3H)-dione is identified by the CAS number 1640-60-4 and has a molecular formula of C8H5ClN2O2 with a molecular weight of 196.590 g/mol . The structure consists of a quinazoline ring system with a chlorine atom at the 6-position and two carbonyl groups at positions 2 and 4. The exact mass of the compound is 196.003952 . The compound is also known by several synonyms including 6-chloro-1H-quinazoline-2,4-dione and 2,4(1H,3H)-Quinazolinedione, 6-chloro- .

Physical Properties

The physical properties of 6-Chloroquinazoline-2,4(1H,3H)-dione are well-characterized through various analytical methods. The table below summarizes the key physical and chemical properties of this compound:

PropertyValue
Density1.5±0.1 g/cm³
Boiling Point517°C at 760 mmHg
Melting Point360°C (in acetic acid)
Flash Point266.5°C
LogP1.14
Polar Surface Area (PSA)65.72000
Vapor Pressure2.62E-11 mmHg at 25°C
Index of Refraction1.601
Recommended Storage2-8°C

These properties indicate that 6-Chloroquinazoline-2,4(1H,3H)-dione is a thermally stable compound with relatively high melting and boiling points . The LogP value of 1.14 suggests moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems . The extremely low vapor pressure indicates minimal volatility at room temperature, an important consideration for handling and storage .

Synthesis and Production

Synthetic Routes

The production of 6-Chloroquinazoline-2,4(1H,3H)-dione involves a multi-step process requiring specialized equipment and chemical reagents. The synthesis typically begins with the preparation of appropriate starting materials, followed by the construction of the quinazoline ring system .

The quinazoline ring formation can be achieved through various methods, including the Williamson reaction or the Stille reaction, depending on the specific synthetic strategy employed . These reactions establish the basic heterocyclic framework necessary for subsequent modifications.

Once the basic quinazoline structure is established, the next crucial step involves chlorination of the quinazoline ring to introduce the chlorine atom at the 6-position . This regioselective chlorination is typically accomplished using either:

  • Chlorine gas (Cl₂) under controlled conditions

  • A chlorinating agent such as thionyl chloride (SOCl₂)

This step requires careful control of reaction parameters to ensure proper placement of the chlorine atom and minimize the formation of unwanted byproducts that could complicate purification processes.

Purification Methods

Following the synthetic procedures, the crude 6-Chloroquinazoline-2,4(1H,3H)-dione undergoes a dehydration step using agents such as sodium sulfate or calcium chloride to eliminate any residual water molecules . This intermediate processing stage is critical for preparing the compound for final purification.

The final and most critical stage in the production process involves purification to obtain the compound with high purity. Two principal methods are typically employed:

  • Crystallization: This technique exploits differences in solubility across temperatures to isolate the pure compound. The process typically involves dissolving the crude product in an appropriate solvent at elevated temperatures, followed by controlled cooling to induce selective crystallization of the desired compound .

  • Chromatography: This separation method partitions the compound between a stationary and mobile phase to separate it from impurities. Various chromatographic techniques may be employed, including column chromatography, which is particularly effective for separating compounds with similar physical properties .

These purification processes are essential to ensure the final product meets the required specifications for research or potential pharmaceutical applications, typically achieving purities suitable for analytical and biological testing.

Biological Activity and Applications

Antimicrobial Properties

Recent research has demonstrated that 6-Chloroquinazoline-2,4(1H,3H)-dione and its derivatives possess notable antimicrobial properties, making them candidates for addressing the growing challenge of antimicrobial resistance. These compounds have been evaluated for their activity against both Gram-positive and Gram-negative bacterial strains using standard microbiological assays such as the Agar well diffusion method .

Studies indicate that while the parent compound shows moderate antimicrobial activity, certain derivatives exhibit enhanced efficacy. Specifically, derivatives identified as compounds 13 and 15 in research studies demonstrated a broad bioactive spectrum against multiple bacterial strains, with performance comparable to standard antimicrobial drugs .

Some derivatives have shown particular promise against specific pathogens. For example, certain quinazoline-2,4-dione derivatives containing oxadiazole and thiadiazol moieties at positions 1 and 3 of the quinazoline backbone (compounds 14a and 14b) effectively inhibited the growth of Staphylococcus aureus with inhibition zone values of 12 and 13 mm and MIC values of 70 and 75 mg/mL, respectively . Additionally, compound 15 demonstrated moderate activities against Staphylococcus aureus, Escherichia coli, and Candida albicans with inhibition zone values ranging from 10-12 mm .

These findings highlight the potential of this chemical scaffold as a foundation for developing new antimicrobial agents with activity against clinically relevant pathogens.

Mechanism of Action

The antimicrobial activity of 6-Chloroquinazoline-2,4(1H,3H)-dione and its derivatives is believed to stem from their ability to inhibit critical bacterial enzymes. Research suggests that these compounds act as fluoroquinolone-like inhibitors, targeting bacterial gyrase and DNA topoisomerase IV .

These enzymes play essential roles in bacterial DNA replication, transcription, and cell division:

  • DNA gyrase (topoisomerase II): Introduces negative supercoils into DNA, relieving torsional strain during replication and transcription

  • Topoisomerase IV: Primarily involved in decatenation (unlinking) of daughter chromosomes during cell division

By interfering with these fundamental processes, the compounds potentially disrupt bacterial growth and reproduction, leading to their antimicrobial effects. This mechanism is particularly valuable because:

  • It targets processes essential for bacterial survival

  • The mechanism differs from many conventional antibiotics, potentially overcoming existing resistance mechanisms

  • Dual-targeting of both enzymes may reduce the likelihood of resistance development

The structural features of 6-Chloroquinazoline-2,4(1H,3H)-dione, particularly the quinazoline backbone with specific substituents, appear to be crucial for its interaction with these target bacterial enzymes, similar to how established fluoroquinolone antibiotics function.

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